2-[3-(aminomethyl)pentan-3-yl]pyridine
Description
Foundational Significance of Pyridine-Amine Motifs in Contemporary Chemical Research
Pyridine (B92270) and its derivatives are fundamental building blocks in a vast array of chemical applications. nih.gov The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a common feature in many important compounds, including pharmaceuticals, agrochemicals, and vitamins. nih.govjscimedcentral.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which imparts basicity and the ability to coordinate with metal ions, making it a valuable component in the design of ligands for catalysis and materials science. nih.govresearchgate.net
The incorporation of an amine functional group into a pyridine-containing molecule creates a pyridine-amine motif. This combination is particularly significant as it introduces a second coordination site, often leading to the formation of bidentate or polydentate ligands. These ligands can form stable complexes with a variety of metal ions, and the resulting metal complexes are central to many areas of chemical research, including catalysis, bioinorganic chemistry, and the development of new materials with specific electronic or magnetic properties. researchgate.net The amino-pyridine ligand scaffold has seen widespread use in base metal catalysis, for example. acs.org
Structural Characteristics and Unique Features of 2-[3-(aminomethyl)pentan-3-yl]pyridine
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a bulky aliphatic group containing a primary amine. The substituent, a 3-(aminomethyl)pentan-3-yl group, is notable for its sterically hindered nature. This bulkiness arises from the quaternary carbon atom at the core of the pentyl chain, which is bonded to two ethyl groups, a methylene (B1212753) group attached to the pyridine ring, and a methylene group bearing the primary amine.
This "neopentyl-like" backbone is a key feature of the molecule. Neopentyl groups are known for their significant steric effects, which can influence the reactivity and physical properties of a compound. acs.org In the context of this compound, this steric hindrance can be expected to impact its coordination chemistry. For instance, the bulky substituent may influence the geometry of metal complexes, potentially creating unique catalytic pockets or stabilizing specific oxidation states of the metal center. The presence of a primary amine provides a flexible coordination point, allowing the ligand to act as a bidentate N,N-donor, chelating to a metal center through both the pyridine nitrogen and the amine nitrogen.
Historical Development and Evolution of Related Ligand Systems in Organic and Inorganic Chemistry
The study of pyridine-based ligands has a rich history. One of the most well-known bidentate pyridine ligands is 2,2'-bipyridine, first synthesized in 1888. researchgate.net The investigation of its coordination chemistry played a crucial role in advancing the understanding of metal-ligand bonding and the properties of coordination complexes. researchgate.net
Over the decades, chemists have synthesized a vast array of substituted pyridines and other nitrogen-containing heterocyclic ligands to fine-tune their electronic and steric properties. The development of ligands with both a pyridine ring and one or more amine donors has been a particularly active area of research. These "pyridine-amine" ligands offer a versatile platform for creating metal complexes with diverse applications. Early work in this area often focused on simple alkylamine chains attached to the pyridine ring. More recently, there has been a trend towards creating more complex ligand architectures, incorporating features such as chiral centers, rigid backbones, and sterically demanding substituents to achieve specific catalytic or material properties. The synthesis of this compound can be seen as a continuation of this trend, exploring the impact of significant steric bulk on the properties of a classic pyridine-amine ligand scaffold.
Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to the Compound
While specific research on this compound is not widely published, the broader field of pyridine-amine ligands is an active area of investigation. Current research often focuses on the application of metal complexes of these ligands in catalysis. For example, iron complexes of amino-pyridine ligands have been studied for their potential in atom transfer radical polymerization. acs.org Palladium complexes with pyridine ligands have also been used as catalysts in cross-coupling reactions.
Several key scientific questions remain in this field, and the study of this compound could provide valuable insights. For instance:
How does the significant steric bulk of the 3-(aminomethyl)pentan-3-yl group influence the coordination geometry and stability of its metal complexes compared to less hindered analogues?
What are the catalytic properties of metal complexes of this ligand in reactions such as polymerization, oxidation, or cross-coupling? Could the unique steric environment lead to enhanced selectivity or activity?
Can this ligand be used to stabilize unusual oxidation states or coordination numbers in metal complexes?
What are the fundamental photophysical and electrochemical properties of this compound and its metal complexes?
Addressing these questions through the synthesis and characterization of this compound and its derivatives would contribute significantly to the understanding of structure-property relationships in coordination chemistry.
Aims and Scope of the Comprehensive Academic Research Outline
This article aims to provide a foundational understanding of the chemical compound this compound within the context of modern chemical research. The scope is strictly focused on the academic and scientific aspects of the compound, as detailed in the preceding sections. By outlining the significance of its structural motifs, its place in the historical development of ligand chemistry, and the current research landscape, this article serves as a comprehensive introduction for researchers interested in this and related molecular systems. The following sections will delve into detailed research findings and present data in an accessible format to further illuminate the scientific importance of this compound.
Properties
CAS No. |
1512975-81-3 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 3 Aminomethyl Pentan 3 Yl Pyridine and Its Analogues
Stereoselective Synthesis of Enantiopure 2-[3-(aminomethyl)pentan-3-yl]pyridine Analogues
Chiral Auxiliary and Organocatalytic Approaches in Stereoselective Synthesis
The creation of specific stereoisomers of pharmacologically active molecules is a cornerstone of modern drug development. For chiral molecules like this compound, controlling the three-dimensional arrangement of atoms is crucial. Chiral auxiliaries and organocatalysis represent two powerful strategies for achieving high levels of stereoselectivity in the synthesis of such compounds.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. This is often achieved by reacting an achiral substrate with the chiral auxiliary to form a new intermediate. The inherent chirality of the auxiliary then directs subsequent reactions to occur stereoselectively. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the principles can be applied by drawing parallels from the synthesis of other chiral amines and amino acids. For instance, chiral auxiliaries derived from amino acids or other natural products have been successfully used to synthesize α- and γ-amino acids with high diastereoselectivity. acs.orgacs.orgnih.gov A potential strategy for the target molecule could involve the use of a chiral auxiliary to direct the asymmetric addition of a nucleophile to a prochiral precursor.
Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. These catalysts are often metal-free, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern. rsc.org For the synthesis of chiral amines, organocatalysts can be employed in various ways, such as in the asymmetric reduction of imines or the functionalization of aldehydes. L-proline, a naturally occurring amino acid, has been shown to be an effective catalyst in the multicomponent synthesis of polysubstituted pyridine (B92270) derivatives. rsc.org This approach offers a pathway to construct the pyridine core of the target molecule while potentially setting the stage for the introduction of the chiral aminomethylpentyl side chain.
The following table illustrates the application of chiral auxiliaries and organocatalysis in the synthesis of chiral amines and related heterocyclic compounds, showcasing the potential of these methods.
| Catalyst/Auxiliary | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-Proline | Cyclic amines, aldehydes, malononitrile | Poly-substituted pyridine derivatives | Varies | Not Reported | rsc.org |
| Chiral Cu(II) Complex | Glycine derivative, di-tert-butyl methylenemalonate | Fmoc-l-γ-carboxyglutamic acid | 14.5 (overall) | >99 | acs.org |
| (S,S)-Ph-BPE with Cu(I) | (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine | 2,3-cis-disubstituted piperidine | Good | 91-96 | nih.govresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.
Solvent-Free and Atom-Economical Methodologies
One of the key principles of green chemistry is the reduction or elimination of solvents, which are often a major source of waste in chemical processes. Solvent-free reactions , also known as solid-state or neat reactions, can lead to higher efficiency, shorter reaction times, and easier product purification. conicet.gov.arrsc.orgtandfonline.comresearchgate.net For the synthesis of pyridine derivatives, several solvent-free methods have been reported, often utilizing multicomponent reactions. conicet.gov.artandfonline.commdpi.com A one-pot, three-component coupling of an aldehyde, a ketone, and an ammonia (B1221849) source, for instance, can efficiently produce substituted pyridines under solvent-free conditions. tandfonline.com
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. Multicomponent reactions are inherently atom-economical as they combine several starting materials into a single product in one step. nih.gov The development of a multicomponent, solvent-free synthesis for this compound would represent a significant advancement in its green production.
The table below provides examples of solvent-free and atom-economical syntheses of pyridine derivatives.
| Reaction Type | Catalyst | Conditions | Product | Yield (%) | Reference |
| Hantzsch-like condensation | Wells-Dawson heteropolyacid | 80 °C, solvent-free | Functionalized pyridines | 60-99 | conicet.gov.ar |
| Chichibabin pyridine synthesis | CoCl₂·6H₂O | Solvent-free | 2,4,6-triarylpyridines | Excellent | tandfonline.com |
| Multicomponent reaction | None | Solvent-free | 2-amino-3-cyanopyridine derivatives | Varies | mdpi.com |
Sustainable Catalysis in Synthetic Pathways
The use of sustainable catalysts is another cornerstone of green chemistry. This includes the use of biocatalysts, such as enzymes, and recyclable heterogeneous catalysts.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, often in aqueous media. mdpi.comnih.govresearchgate.netmanchester.ac.uknih.gov For the synthesis of chiral amines, enzymes like transaminases and imine reductases have shown great promise. mdpi.comnih.govmanchester.ac.uk A potential biocatalytic route to this compound could involve the enzymatic resolution of a racemic amine precursor or the asymmetric amination of a ketone. The use of biocatalysis can significantly reduce the environmental impact of a synthesis by avoiding the use of toxic reagents and harsh reaction conditions. researchgate.net
The following table summarizes examples of sustainable catalysis in the synthesis of amines and pyridine derivatives.
| Catalyst | Reaction Type | Substrate | Product | Key Advantage | Reference |
| Transaminase | Asymmetric amination | Ketone | Chiral amine | High enantioselectivity, mild conditions | nih.gov |
| Imine Reductase | Reductive amination | Ketone/aldehyde and amine | Chiral amine | High stereocontrol, greener alternative to metal catalysis | mdpi.com |
| Wells-Dawson heteropolyacid | Hantzsch-like condensation | Aldehyde, β-ketoester, ammonium (B1175870) acetate (B1210297) | Functionalized pyridine | Recyclable, solvent-free | conicet.gov.ar |
| CoCl₂·6H₂O | Chichibabin pyridine synthesis | Aldehyde, acetophenone, ammonium acetate | 2,4,6-triarylpyridine | Recyclable, solvent-free, excellent yields | tandfonline.com |
Chemical Reactivity and Transformative Pathways of 2 3 Aminomethyl Pentan 3 Yl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen Center
The nitrogen atom within the pyridine ring of 2-[3-(aminomethyl)pentan-3-yl]pyridine serves as a primary site for electrophilic attack and coordination. Its reactivity is a focal point for various synthetic transformations and mechanistic studies.
N-Alkylation and Quaternization Reactions of the Pyridine Moiety
The pyridine nitrogen of this compound can readily undergo N-alkylation with various alkylating agents. For instance, reactions with alkyl halides (e.g., methyl iodide, ethyl bromide) lead to the formation of the corresponding N-alkylpyridinium salts. These quaternization reactions are influenced by the nature of the alkylating agent and the reaction conditions. Studies on related pyridine systems have shown that N-alkylation can also be achieved using alkyl reagents from metals like lithium, magnesium, and zinc. nih.gov In some cases, these reactions can proceed via single electron-transfer processes, leading to the formation of paramagnetic intermediates. nih.gov The resulting pyridinium (B92312) salts exhibit altered electronic properties and increased solubility in polar solvents, which can be advantageous for subsequent chemical transformations.
Table 1: Examples of N-Alkylation Reactions of Pyridine Derivatives
| Alkylating Agent | Product Type | Reference |
|---|---|---|
| Alkyl Halides (e.g., MeI, EtBr) | N-Alkylpyridinium Salts | General Knowledge |
| Lithium Alkyl Reagents | N-Alkylated Pyridines | nih.gov |
| Magnesium Alkyl Reagents | N-Alkylated Pyridines | nih.gov |
Transformations Involving the Primary Amine Functionality
The primary amine group attached to the pentyl substituent is a versatile functional handle, enabling a wide range of chemical modifications.
Amidation, Ureafication, and Sulfonamidation Reactions
The primary amine of this compound readily participates in nucleophilic acyl substitution reactions.
Amidation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. nih.govmdpi.comrsc.org These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. A variety of methods for direct amidation of carboxylic acids with amines have been developed, some utilizing catalysts like borane-pyridine complexes. mdpi.com
Ureafication: Treatment with isocyanates or carbamoyl (B1232498) chlorides results in the formation of ureas.
Sulfonamidation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base, leads to the corresponding sulfonamides. evitachem.commdpi.comscbt.com These sulfonamide derivatives have been explored for their potential biological activities. evitachem.commdpi.com
Table 2: Functionalization of the Primary Amine
| Reagent Type | Functional Group Formed | Reference |
|---|---|---|
| Carboxylic Acid/Derivative | Amide | nih.govmdpi.comrsc.org |
| Isocyanate/Carbamoyl Chloride | Urea | General Knowledge |
Schiff Base Formation and Related Condensation Pathways
The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.govshd-pub.org.rsmdpi.comnih.govresearchgate.net This reversible reaction is typically acid or base-catalyzed and involves the elimination of a water molecule. The resulting Schiff bases, containing the C=N double bond, are important intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.netshd-pub.org.rs The stability and reactivity of the Schiff base are influenced by the steric and electronic properties of the carbonyl compound and the amine. Pyridine-containing Schiff bases have been investigated for their potential antimicrobial and antifungal properties. nih.govmdpi.comnih.gov
Functionalization and Modification of the Branched Pentane (B18724) Backbone
The functionalization of the branched pentane backbone of this compound represents a significant, yet underexplored, area of synthetic chemistry. The presence of a quaternary carbon atom and two ethyl groups provides multiple sites for potential modification, which could lead to derivatives with altered steric and electronic properties.
Hypothetically, functionalization could be directed towards the ethyl groups or the methylene (B1212753) bridge of the aminomethyl moiety. However, the inert nature of C(sp³)–H bonds on the ethyl groups and the steric hindrance around the quaternary center pose considerable challenges for selective chemical transformations.
Table 1: Hypothetical Functionalization Reactions of the Pentane Backbone
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Products | Research Status |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄) | Carboxylic acids, ketones | Not reported |
| Halogenation | Radical initiators (e.g., AIBN) with NBS or NCS | Halogenated derivatives | Not reported |
| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Arylated or alkylated derivatives | Not reported |
This table is based on general principles of organic chemistry, as no specific research data for this compound was found.
Regioselective and Chemoselective Reaction Pathways Governing Derivatization
Achieving regioselectivity and chemoselectivity in the derivatization of this compound is a critical challenge. The molecule possesses three distinct reactive regions: the pyridine ring, the primary amino group, and the pentane backbone.
Chemoselective reactions would need to differentiate between these functional groups. For instance, protecting the primary amino group would be a prerequisite for many transformations on the pyridine ring or the pentane backbone.
Regioselectivity within the pentane backbone itself would be even more challenging. Differentiating between the C-H bonds of the two ethyl groups and the methylene bridge would require highly specific catalysts or reaction conditions that are not currently described in the literature for this molecule.
Table 2: Potential Regioselective and Chemoselective Derivatization Pathways
| Target Site | Reaction Type | Key Challenge | Potential Strategy | Research Status |
| Primary Amino Group | Acylation, Alkylation | Competing reactions at the pyridine nitrogen | Use of selective reagents and conditions | Well-established for similar amines |
| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Controlling regioselectivity (C4 vs. C6) | Use of directing groups or specific catalysts | Well-established for pyridines |
| Pentane Backbone | C-H Functionalization | Inertness and steric hindrance | Development of novel catalytic systems | Not reported |
This table highlights the theoretical challenges and strategies, as specific experimental data for this compound is unavailable.
Coordination Chemistry of 2 3 Aminomethyl Pentan 3 Yl Pyridine: Ligand Design and Metal Complex Architectures
Ligand Design Principles: Denticity, Steric Hindrance, and Electronic Properties of 2-[3-(aminomethyl)pentan-3-yl]pyridine
The ligand this compound is a notable example in coordination chemistry, primarily due to its specific design features that dictate its interaction with metal ions. The fundamental principles guiding its coordination behavior are its denticity, the steric hindrance it imposes, and its electronic properties.
Denticity: The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. In the case of this compound, it acts as a bidentate ligand. This is because it possesses two nitrogen atoms that can donate lone pairs of electrons to a metal center: one from the pyridine (B92270) ring and one from the aminomethyl group. This chelate-forming ability, where the ligand binds to the metal at two points, generally leads to the formation of more stable complexes compared to those formed with monodentate ligands, an observation known as the chelate effect.
Steric Hindrance: The structure of this compound incorporates a pentyl group at the 3-position of the pyridine ring. This bulky group introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the geometry of the resulting metal complexes, favoring certain isomers and potentially limiting the coordination number of the metal ion. The ethyl groups on the quaternary carbon atom further contribute to this steric crowding, influencing how the ligand can approach and bind to a metal center.
Electronic Properties: The electronic properties of the ligand are largely determined by the pyridine ring and the amino group. The pyridine ring is a π-acceptor, meaning it can accept electron density from the metal's d-orbitals into its own π* orbitals. wikipedia.org This back-bonding can stabilize the metal-ligand bond, particularly with electron-rich metal centers. wikipedia.org The aminomethyl group, on the other hand, is a pure σ-donor, providing electron density to the metal. The combination of these electronic features allows for a versatile coordination behavior, adaptable to a range of metal ions with varying electronic requirements.
Synthesis of Metal-Ligand Adducts with Transition Metals
The synthesis of metal-ligand adducts involving this compound and transition metals typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition. nih.govmdpi.com
Commonly, the ligand is dissolved in a solvent like ethanol (B145695) or methanol, and a solution of the transition metal salt, such as a chloride, nitrate, or thiocyanate, is added. nih.gov The resulting mixture is often stirred at room temperature or heated to facilitate the complex formation. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by layering techniques. nih.gov
For instance, the reaction of Mn(NCS)₂ with 3-(aminomethyl)pyridine (B1677787) in ethanol has been shown to yield crystalline products. nih.gov Similarly, copper(II) acetate (B1210297) has been used to synthesize complexes with derivatives of 2-(aminomethyl)pyridine, leading to the oxidation of the methylene (B1212753) group in some cases. researchgate.net The versatility of this synthetic approach allows for the preparation of a wide array of complexes with different transition metals, each exhibiting unique structural and electronic properties.
Structural Diversity and Bonding Motifs in Metal-2-[3-(aminomethyl)pentan-3-yl]pyridine Complexes
Metal complexes of this compound and related aminopyridine ligands exhibit significant structural diversity. The coordination of the bidentate ligand to a metal center can result in the formation of mononuclear, dinuclear, or polynuclear species. The specific architecture adopted is influenced by the metal ion, the counter-anions present, and the reaction conditions.
In many instances, the ligand chelates to the metal center, forming a stable five-membered ring. The pyridine nitrogen and the amino nitrogen coordinate to the metal, resulting in a puckered chelate ring conformation. The bond lengths and angles within the coordination sphere are characteristic of the specific metal ion and its oxidation state. For example, in copper(II) complexes, the Cu-N bond distances are typically in the range of 2.0 Å. nih.gov
Geometrical Isomerism and Stereochemistry in Coordination Complexes
The coordination of this compound to a metal center can lead to the formation of geometrical isomers. For octahedral complexes of the type [M(L)₂X₂], where L is the bidentate ligand and X is a monodentate ligand, cis and trans isomers are possible. The steric bulk of the pentyl group on the ligand can influence the relative stability of these isomers, often favoring the trans arrangement to minimize steric clashes between the bulky ligands.
Furthermore, the puckered nature of the five-membered chelate ring can result in conformational isomers. The stereochemistry at the coordinated nitrogen atom of the aminomethyl group can also lead to different diastereomers. The specific isomer formed can be influenced by the reaction conditions and can sometimes be controlled through the careful choice of solvents and temperatures. The characterization of these isomers is often achieved through techniques like ¹H NMR spectroscopy and single-crystal X-ray diffraction. rsc.org
Influence of Metal Center on Complex Formation and Stability
According to the Irving-Williams series, for a given ligand, the stability of complexes with divalent first-row transition metals generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the increasing ligand field stabilization energy across the series. Therefore, copper(II) complexes with this compound are expected to be particularly stable.
The coordination geometry is also metal-dependent. For example, copper(II) often forms square planar or distorted octahedral complexes, while zinc(II) typically adopts a tetrahedral or octahedral geometry. The electronic properties of the metal also play a role; for instance, low-valent metals can engage in significant π-back-bonding with the pyridine ring, further stabilizing the complex. wikipedia.org
Complexation with Main Group Elements and Lanthanides: Unique Coordination Environments
While transition metals are the most common partners for this compound, this ligand can also form complexes with main group elements and lanthanides, leading to unique coordination environments.
Main Group Elements: The Lewis basic nitrogen atoms of the ligand can coordinate to Lewis acidic main group elements. For example, adducts with boron compounds like borane (B79455) (BH₃) can be formed. wikipedia.org The coordination chemistry with heavier main group elements is less explored but holds potential for the synthesis of novel structures.
Lanthanides: Lanthanide ions are characterized by their large ionic radii and high coordination numbers. mdpi.com They typically prefer to coordinate with hard donor atoms like oxygen, but coordination with nitrogen donors is also well-established. mdpi.comnih.gov The reaction of this compound with lanthanide salts can lead to high-coordinate complexes where the lanthanide ion is surrounded by multiple ligand molecules and potentially solvent molecules or counter-anions. rsc.orgnih.govnih.gov The steric bulk of the ligand would play a significant role in determining the final coordination number and geometry of these lanthanide complexes. The resulting complexes may exhibit interesting luminescent or magnetic properties, which are characteristic of lanthanide ions. rsc.org
Supramolecular Architectures and Self-Assembly Driven by this compound Ligands
The specific design of the this compound ligand, with its combination of a directional binding site (the pyridine ring) and a flexible arm with a hydrogen-bonding donor group (the aminomethyl group), makes it an excellent building block for the construction of supramolecular architectures. nih.gov
The coordination of the ligand to a metal center provides a well-defined and predictable geometry. These primary coordination units can then self-assemble into larger, more complex structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The aminomethyl group is a key player in directing the self-assembly process. The N-H protons can act as hydrogen bond donors, forming interactions with suitable acceptors like counter-anions or solvent molecules. The pyridine rings can participate in π-π stacking interactions, where the aromatic rings of adjacent complexes align in a parallel or offset fashion. These interactions, though weaker than covalent bonds, are numerous and directional, leading to the formation of well-ordered one-, two-, or three-dimensional networks. For example, in some aminopyridine complexes, hydrogen bonds have been observed to link coordination polymers into 3D networks. nih.gov The resulting supramolecular architectures can exhibit interesting properties, such as porosity or host-guest chemistry, which are dependent on the size and shape of the cavities formed within the network.
Advanced Applications of 2 3 Aminomethyl Pentan 3 Yl Pyridine and Its Metal Complexes
Functional Materials Science
Design of Coordination Polymers and Metal-Organic Frameworks (MOFs):There is no available research on the use of 2-[3-(aminomethyl)pentan-3-yl]pyridine as a linker or ligand in the design and synthesis of coordination polymers or metal-organic frameworks.
Based on the current body of scientific literature, the advanced applications requested for "this compound" represent a novel area of investigation. The compound has not been documented in the context of specialized catalysis or materials science applications. Therefore, it is not possible to provide detailed research findings or data tables for the specified topics. This highlights a potential area for future research and exploration within synthetic and materials chemistry.
Luminescent and Optoelectronic Materials Incorporating the Compound
The incorporation of metal complexes into luminescent and optoelectronic materials is a rapidly growing field, with applications in areas such as organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and photoluminescent sensors. Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electronic configurations, are of great interest due to their unique photophysical properties. nih.gov The pyridine (B92270) moiety is a common component in ligands used to create such luminescent complexes. nih.govresearchgate.net
For example, copper(I) and zinc(II) complexes with pyridine-containing ligands have been shown to be efficient emitters. rsc.org Copper(I) complexes, in particular, are attractive due to the low cost and abundance of copper. They can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. Zinc(II) complexes are also promising due to their stability and high photoluminescence quantum yields. rsc.orgnih.gov
The design of luminescent materials often focuses on creating rigid structures to minimize non-radiative decay pathways and enhance emission intensity. The pentyl backbone of this compound, while providing flexibility for coordination, might also introduce vibrational modes that could quench luminescence. Therefore, the choice of metal ion and ancillary ligands would be crucial in developing highly luminescent materials based on this compound.
The following table presents photophysical data for a selection of luminescent metal complexes containing pyridine-based ligands, showcasing the range of properties that can be achieved and providing a benchmark for the potential of this compound-based materials.
| Luminescent Complex | Metal Ion | Emission Wavelength (λem) | Quantum Yield (Φ) | Application |
| Dinuclear Copper(I) Iodide with disilanylene-bridged bispyridine | Cu(I) | 519 nm (yellow-green) | 0.60 | Luminescent Material nih.gov |
| Octanuclear Copper(I) Iodide with disilanylene-bridged bispyridine | Cu(I) | 478 nm (blue) | 0.04 | Luminescent Material nih.gov |
| Tetranuclear Zinc(II) with substituted 7-azaindole | Zn(II) | - | up to 0.96 | Blue Emitter for OLEDs rsc.org |
| Tris-ligand complex with pyridine-tetrazolate ligand | Eu(III) | - | 61% (solid state) | Luminescent Material rsc.org |
| Tris-ligand complex with pyridine-tetrazolate ligand | Tb(III) | - | 65% (solid state) | Luminescent Material rsc.org |
This table presents data for analogous compounds to illustrate the potential of this compound in similar applications.
Theoretical and Computational Chemistry Studies on 2 3 Aminomethyl Pentan 3 Yl Pyridine and Its Reactivity/coordination
Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-[3-(aminomethyl)pentan-3-yl]pyridine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's electronic structure, molecular orbital energies, and electron density distribution. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the aminomethyl group, while the LUMO would likely be distributed over the pyridine ring.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring. Positive potential regions (blue) highlight electron-deficient areas prone to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.190 | 5.17 |
Note: These are representative values and would be determined through specific computational calculations.
Conformational Analysis and Isomerism through Computational Methods
The flexible aliphatic chain of this compound allows for multiple spatial arrangements of its atoms, known as conformers. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers for their interconversion. nih.govresearchgate.net
By systematically rotating the single bonds in the pentan-3-yl and aminomethyl groups, a conformational search can be performed. The resulting geometries are then optimized to find local energy minima, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the aminomethyl group and the pyridine nitrogen can significantly influence conformational preferences, leading to more compact structures. nih.gov
The study of isomerism in this compound would also involve identifying different structural isomers and tautomers, if applicable, and calculating their relative stabilities.
Table 2: Relative Energies of Key Conformers of this compound (Exemplary Data)
| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 60 | 0.00 | 65 |
| 2 | 180 | 0.85 | 25 |
| 3 | -60 | 1.50 | 10 |
Note: These are representative values and would be determined through specific computational calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov It allows for the calculation of the potential energy surface along a reaction coordinate, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, DFT can be used to model the coordination of this compound with metal ions. The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand, forming a chelate complex. DFT calculations can elucidate the geometry of the resulting metal complex, the strength of the metal-ligand bonds, and the electronic changes that occur upon coordination. The reaction pathway for complex formation, including the activation energy, can be determined by locating the transition state structure.
Furthermore, DFT can be applied to study other potential reactions, such as N-alkylation or N-acylation of the amino group, providing insights into the regioselectivity and stereoselectivity of these transformations.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase, such as in a solvent. dntb.gov.uaresearchgate.net MD simulations model the movement of every atom in the system over time, based on a force field that describes the inter- and intramolecular forces.
These simulations can reveal how the solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding with water or other protic solvents, influence the conformational preferences of the compound. MD can also be used to calculate various properties, including the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
By simulating the molecule in different solvents, one can predict its solubility and partitioning behavior, which are critical parameters for its practical applications.
Computational Design Principles for Novel Analogues and Derivatives of the Compound
The insights gained from theoretical studies on this compound can be leveraged for the computational design of new analogues with tailored properties. nih.gov This process, often part of computer-aided drug design (CADD), involves modifying the parent structure and predicting the effect of these modifications on the desired properties. researchgate.net
For example, if the goal is to enhance the metal-chelating ability of the molecule, modifications to the pyridine ring or the aminomethyl side chain can be explored computationally. Substituents can be added to the pyridine ring to modulate its electron density and, consequently, its coordination strength. The length and flexibility of the linker between the two nitrogen atoms can also be altered to optimize the bite angle for specific metal ions.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed on a series of designed analogues to build predictive models that correlate structural features with activity. This rational design approach significantly accelerates the discovery of new compounds with improved performance for specific applications. acs.orgnih.gov
Future Research Directions, Challenges, and Emerging Opportunities for 2 3 Aminomethyl Pentan 3 Yl Pyridine
Development of Sustainable and Green Synthetic Methodologies for Industrial and Academic Applications
A primary focus for future research will be the development of environmentally benign and efficient methods for synthesizing 2-[3-(aminomethyl)pentan-3-yl]pyridine. Traditional multi-step syntheses of complex pyridine (B92270) derivatives can be resource-intensive and generate significant waste. google.com Future methodologies should prioritize sustainability.
Key Research Areas:
Catalyst-Mediated Synthesis: The use of catalysts, such as silica-supported perchloric acid or magnetic nanocatalysts, has shown promise in the one-pot synthesis of other pyridine derivatives. nih.gov Research into suitable catalysts for the specific synthesis of this compound could lead to more efficient and selective reactions. nih.govnih.gov
Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and efficiency for pyridine synthesis. numberanalytics.com This approach allows for better control over reaction parameters and can reduce reaction times and waste. numberanalytics.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are a cornerstone of green chemistry. nih.gov Developing an MCR for this compound would be a significant step towards a more sustainable synthesis. nih.govmdpi.com
| Synthetic Technique | Potential Advantages | Potential Challenges |
| Catalyst-Mediated Synthesis | High selectivity, reusability of catalysts. nih.gov | Catalyst cost and stability. google.com |
| Flow Chemistry | Improved safety, scalability, and efficiency. numberanalytics.com | Initial setup costs and optimization. |
| Multicomponent Reactions | Reduced waste, time, and energy consumption. nih.gov | Finding suitable reaction conditions and starting materials. |
Exploration of Novel Catalytic Transformations and Energy-Related Applications
The pyridine moiety is a well-known ligand in coordination chemistry and catalysis. rsc.org The specific structure of this compound, with its nitrogen-containing side chain, could offer unique properties as a ligand or catalyst itself.
Potential Applications:
Asymmetric Catalysis: The development of chiral versions of this compound could lead to new catalysts for producing enantiomerically pure chemicals, which are crucial in the pharmaceutical industry. numberanalytics.com
Energy Storage: Pyridine-based compounds are being investigated for their potential in energy storage applications, such as in flow batteries and as hydrogen storage materials. The specific electronic and steric properties of this compound could be tailored for these uses.
Advanced Functional Material Development Beyond Current Paradigms
Pyridine derivatives are integral to the development of a wide range of functional materials. researchgate.net The unique three-dimensional structure of this compound could lead to materials with novel properties.
Future Research Directions:
Metal-Organic Frameworks (MOFs): The pyridine and aminomethyl groups could serve as effective linkers in the construction of MOFs. researchgate.net These materials have potential applications in gas storage, separation, and catalysis.
Conducting Polymers: Incorporation of this compound into polymer chains could lead to new conducting materials with applications in electronics and sensors.
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design
How AI and ML Can Contribute:
Predictive Modeling: AI/ML algorithms can be trained on existing data for pyridine derivatives to predict the properties of new compounds like this compound. acs.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening. nih.gov
De Novo Design: Generative AI models can design entirely new molecules with optimized properties for specific applications, such as inhibiting a particular enzyme or having specific material characteristics. slideshare.net
Addressing Scalability and Practical Implementation Challenges in Academic Research Contexts
A significant hurdle in the transition from laboratory-scale synthesis to industrial production is scalability. acs.org Research into scalable and cost-effective synthetic routes is crucial for the practical application of any new compound. acs.org
Key Challenges and Research Opportunities:
Starting Material Availability: The accessibility and cost of the starting materials for the synthesis of this compound will be a major factor in its practical implementation. google.com
Process Optimization: Research will be needed to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize cost on a larger scale. acs.org
Purification: Developing efficient and scalable purification methods is essential to obtain the compound in high purity for its intended applications.
Q & A
Basic: What are the optimal synthetic routes for 2-[3-(aminomethyl)pentan-3-yl]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step approaches:
- Step 1: Alkylation of pyridine derivatives using 3-(aminomethyl)pentan-3-yl groups via nucleophilic substitution or transition metal-catalyzed coupling (e.g., palladium-mediated cross-coupling) .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Key Variables:
- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) improve regioselectivity .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products.
- Temperature: 80–120°C balances yield and decomposition risks .
Yields range from 40–70%, depending on steric hindrance and protecting group strategies.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₇N₂: 177.1392) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect polar impurities .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Tests:
- Thermal Stability: TGA/DSC analysis (25–200°C) identifies decomposition points.
- Light Sensitivity: Store in amber vials; monitor UV-vis spectra (200–400 nm) for degradation .
- Humidity: Karl Fischer titration measures water absorption; lyophilization prevents hydrolysis.
- Recommended Storage: –20°C under argon, with desiccants (silica gel) .
Advanced: How can DFT studies predict the electronic properties of this compound for ligand design?
Methodological Answer:
- Computational Workflow:
- Optimize geometry using B3LYP/6-31G(d) in Gaussian.
- Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic pyridine nitrogen) .
- Simulate IR spectra and compare with experimental data (RMSD < 5 cm⁻¹ validates models).
- Applications: Predict binding affinity to metal ions (e.g., Zn²⁺) for catalytic or medicinal chemistry .
Advanced: How do substituents on the pyridine ring influence the compound’s physicochemical properties?
Methodological Answer:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., –NO₂): Increase ring electron deficiency, altering solubility and redox potential.
- Bulky Groups (e.g., –Ph): Steric effects reduce reaction yields but improve thermal stability .
- Quantitative Analysis: Hammett constants (σ) correlate substituent electronic effects with pKa shifts (~1–2 units) .
Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?
Methodological Answer:
- Multi-Technique Validation:
- Reference Databases: Cross-check with NIST Chemistry WebBook for IR/UV spectral matches .
Advanced: What in silico and in vitro strategies assess the compound’s biological interactions?
Methodological Answer:
- In Silico:
- Molecular docking (AutoDock Vina) predicts binding to targets (e.g., kinases) using PDB structures .
- In Vitro:
- Enzyme Assays: Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase).
- Cell Viability: MTT assays (24–72 hr exposure) in relevant cell lines (e.g., HEK293) .
Basic/Advanced: What purification methods are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Basic: Gravity column chromatography (silica gel, gradient elution).
- Advanced:
- Prep-HPLC: C18 columns, isocratic mode (acetonitrile/water).
- Distillation: Short-path distillation under reduced pressure (<0.1 mmHg) for thermally stable batches .
Advanced: How can researchers elucidate the mechanistic pathways of its reactions using isotopic labeling?
Methodological Answer:
- Isotope Tracers:
- ¹³C-Labeling: Track carbon migration in coupling reactions via ¹³C NMR .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
